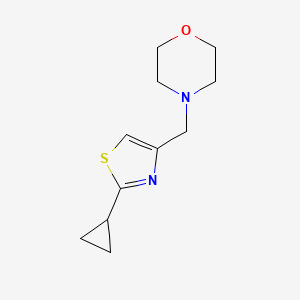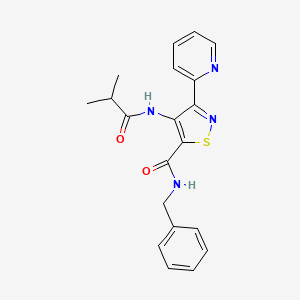
5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole” is a complex organic molecule. It contains an indazole ring, which is a type of heterocyclic aromatic organic compound. This ring is substituted with a methyl group at the 5-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indazole ring, which is a fused pyrazole and benzene ring. The substitutions at the 4- and 5-positions of the indazole ring would significantly influence the properties of the molecule .Chemical Reactions Analysis
As for the chemical reactions, this compound, like other indazoles, might undergo electrophilic substitution reactions. The boron-containing group could potentially be involved in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the boron-containing group and the methyl substitution on the indazole ring could influence properties like solubility, stability, and reactivity .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Crystal Structure : This compound is a significant intermediate in the synthesis of 1H-indazole derivatives. It is synthesized through substitution reactions and its structure is confirmed by various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations are used for molecular structure optimization, demonstrating consistency with the experimental crystal structure. The study also investigates molecular electrostatic potential and frontier molecular orbitals of the compound (Ye et al., 2021).
Crystal Structure and DFT Study of Derivatives : Similar derivatives of this compound have been synthesized and their structures validated through spectroscopy and X-ray diffraction. DFT is used to calculate and confirm the molecular structures, and the physicochemical properties of these compounds are explored (Huang et al., 2021).
Vibrational Properties and Characterization
- Vibrational Properties Studies : The synthesized title compounds are characterized by spectroscopy and their single crystal structures are determined by X-ray diffraction. DFT and Time-Dependent DFT (TD-DFT) calculations are performed to analyze spectroscopic data, geometrical parameters, and vibrational properties of these compounds (Wu et al., 2021).
Microwave-Assisted Synthesis and Antioxidant Properties
- Microwave-Assisted Synthesis : This compound's derivatives are synthesized using microwave irradiation, enhancing yields and reducing reaction times. The synthesized tetrahydroindazoles are characterized and their in vitro antioxidant activity is evaluated, demonstrating moderate activity in certain assays (Polo et al., 2016).
Applications in Organic Synthesis
Boronate Ester Formation : The compound is used in microwave-assisted synthesis as a boronate ester, facilitating the production of heteroaryl-substituted benzimidazoles through Suzuki–Miyaura cross-coupling (Rheault et al., 2009).
Herbicide Development : Derivatives of this compound have been synthesized and assessed as potential paddy field herbicides. Some derivatives demonstrated good rice selectivity and potent herbicidal activity against annual weeds under controlled conditions (Hwang et al., 2005).
Orientations Futures
The future directions for research on this compound would depend on its intended applications. If it shows promising activity in biological systems, it could be further optimized and studied as a potential therapeutic agent. Alternatively, if it’s useful in synthetic chemistry, research might focus on improving its synthesis or exploring its reactivity .
Propriétés
IUPAC Name |
5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-9-6-7-11-10(8-16-17-11)12(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQCECNPLRLVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C=NN3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2589586.png)
![N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide](/img/structure/B2589587.png)

![5-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2589589.png)
![2-(benzylthio)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2589591.png)

![1-methyl-4-phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2589593.png)

![Ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2589595.png)
![N-(2-ethoxyphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2589598.png)

![5-((4-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2589604.png)
![Sodium pyrazolo[1,5-a]pyrimidin-5-olate](/img/structure/B2589607.png)
![2-Methyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2589608.png)